6-O-Hexopyranosylhexose
Description
Contextualization of Melibiose as a Disaccharide in Biological Systems
As a disaccharide, melibiose plays a role in the carbohydrate metabolism of certain organisms. It is formed by the joining of a D-galactose unit and a D-glucose unit through an α-(1→6) glycosidic linkage. wikipedia.orgglpbio.comcymitquimica.comhimedialabs.com This linkage is crucial as it determines which enzymes can hydrolyze melibiose into its constituent monosaccharides. While not an endogenous metabolite in humans, it can be obtained through the consumption of certain foods like partially fermented molasses, brown sugar, or honey. In biological systems, melibiose can serve as a carbon source for specific microorganisms. cymitquimica.commedchemexpress.com
Foundational Discoveries and Early Investigations of Melibiose
Early research into melibiose focused on its isolation and structural elucidation. It was recognized as a product of the enzymatic hydrolysis of raffinose (B1225341), a trisaccharide found in many plants. wikipedia.orgcymitquimica.commedkoo.com Early methods for preparing melibiose involved the fermentation of raffinose using yeast strains that selectively removed fructose (B13574), leaving melibiose. drugfuture.comhelsinki.fi Investigations in the early 20th century helped to establish its chemical formula, molecular weight, and its characteristic properties, such as its melting point and optical rotation. cymitquimica.comdrugfuture.com Studies also identified that dilute acids and certain enzymes, like alpha-galactosidase, could hydrolyze melibiose into glucose and galactose. medkoo.comdrugfuture.com
Contemporary Research Paradigms and Translational Implications in Melibiose Science
Contemporary research on melibiose explores its interactions with microbial communities, its potential as a functional food ingredient, and its use in scientific assays. Studies have investigated the transport and metabolism of melibiose in bacteria like Escherichia coli and Salmonella typhimurium, identifying specific permeases and enzymes involved in its uptake and hydrolysis. asm.orgecmdb.ca The bacterial melibiose permease (MelB), for instance, has served as a model system for studying cation-coupled transport mechanisms. nih.govbiorxiv.org Research also highlights the use of melibiose in microbiological media for differentiating microbial species based on their ability to ferment it. medkoo.com
Translational implications of melibiose research are emerging in several areas. Due to its poor digestibility in humans, melibiose has been explored for use in noninvasive intestinal mucosa barrier testing to assess malabsorption or impaired intestinal permeability. lmdb.ca Recent studies suggest that dietary melibiose may influence immune responses, specifically affecting T helper cell responses to ingested antigens and potentially enhancing oral tolerance. helsinki.filmdb.ca Furthermore, melibiose has been investigated for its potential neuroprotective effects, showing promise in ameliorating autophagy flux and reducing neuronal vulnerability in models of ischemic stroke. mdpi.comresearchgate.net Research also indicates that melibiose may promote the absorption of certain beneficial compounds, such as quercetin (B1663063) glycosides, by influencing their hydrolysis in the intestine. researchgate.netacs.org The potential for engineered microorganisms to produce melibiose from raffinose more efficiently is also an area of ongoing research, aiming to reduce production costs and facilitate its wider use. researchgate.netfrontiersin.org
Here are some key properties of Melibiose:
Structure
2D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXSINWFIIFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277375 | |
| Record name | 6-O-Hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-99-9, 117250-00-7 | |
| Record name | melibiose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucose, 6-O-.alpha.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-Hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melibiose Metabolism and Catabolism in Microbial and Eukaryotic Systems
Enzymatic Hydrolysis of Melibiose
The initial step in melibiose catabolism is typically the hydrolysis of the α-1,6-galactosidic bond, yielding glucose and galactose. This reaction is catalyzed by alpha-galactosidase enzymes.
Alpha-Galactosidase (MelA/MEL1) Mechanisms and Substrate Specificity
Alpha-galactosidases (EC 3.2.1.22), also known as melibiases, are enzymes that catalyze the hydrolysis of terminal α-1,6-galactosyl units from various galacto-oligosaccharides and polymeric galactomannans, including melibiose. pdbj.orgnih.gov In Saccharomyces species, the enzyme responsible for melibiose hydrolysis is encoded by the MEL1 gene. wikipedia.orgbiorxiv.orgnih.gov In Lactobacillus plantarum, this enzyme is referred to as MelA. nih.govconicet.gov.ar
Studies on Saccharomyces cerevisiae alpha-galactosidase (MEL1) have shown that the enzyme functions as a tetramer. pdbj.org The crystal structures of the tetrameric S. cerevisiae alpha-galactosidase in complex with substrates like melibiose and raffinose (B1225341) have provided insights into its substrate specificity and catalytic mechanism. pdbj.org The active site, located within an (alpha/beta)8 barrel domain, interacts with the substrate, with oligomerization playing a key role in substrate binding as substrates are situated in a deep cavity interacting with adjacent subunits. pdbj.org A C-terminal beta-sandwich domain and a unique insertion within this domain are also present, with the insertion potentially influencing substrate specificity and promoting association with polymeric substrates. pdbj.org
MelA from Lactobacillus plantarum WCFS1, a cold-active alpha-galactosidase belonging to the Glycoside Hydrolase family 36, exhibits high selectivity and efficiency towards the α(1→6) glycosidic bonds involving the anomeric carbon of galactose and the C6-hydroxyl group of galactose or glucose units. nih.gov This enzyme can also perform transgalactosylation reactions with α-(1,6) regioselectivity. nih.gov
Research on alpha-galactosidases from Ruminococcus gnavus E1 (Aga1 and Aga2), also belonging to GH family 36, demonstrated strict specificity for α-linked galactose and activity on natural substrates like melibiose, raffinose, and stachyose. nih.gov These enzymes function as homotetramers. nih.gov Modeling studies have identified key amino acids potentially involved in substrate specificity and stabilization of the α-linked galactoside substrates within the active site. nih.gov
The hydrolytic activity of alpha-galactosidases on melibiose can be influenced by substrate concentration, with high concentrations potentially leading to transglycosylation products. researchgate.net
Here is a table summarizing some characteristics of alpha-galactosidases involved in melibiose hydrolysis:
| Enzyme Source | Gene Name | Oligomeric State | Glycoside Hydrolase Family | Substrate Specificity | Notes |
| Saccharomyces cerevisiae | MEL1 | Tetramer | GH27 | α-1,6-galactosyl linkages | Active site in (alpha/beta)8 barrel, oligomerization is key for binding. pdbj.org |
| Lactobacillus plantarum | MelA | Oligomer | GH36 | α-1,6-galactosyl linkages | Cold-active, regioselective transgalactosylation. nih.govconicet.gov.ar |
| Ruminococcus gnavus | Aga1, Aga2 | Homotetramer | GH36 | α-linked galactose | Active on melibiose, raffinose, stachyose. nih.gov |
Genetic Loci and Gene Expression Regulation of Melibiose-Hydrolyzing Enzymes
The genes encoding melibiose-hydrolyzing enzymes, particularly alpha-galactosidases, are often part of regulons or operons involved in galactose or galactoside metabolism.
In Saccharomyces cerevisiae, the MEL1 gene is part of the GAL/MEL regulon, which is involved in galactose and melibiose utilization. biorxiv.orgnih.govbiorxiv.org Expression of MEL1 is induced by galactose and repressed by glucose, the products of melibiose hydrolysis. biorxiv.orgnih.govbiorxiv.org The Gal4p transcription factor activates the expression of genes necessary for galactose utilization, including MEL1. biorxiv.orgbiorxiv.org Glucose repression of the GAL regulon and MEL1 is a key regulatory mechanism. biorxiv.orgnih.govbiorxiv.org The mechanism by which alpha-galactosidase circumvents glucose repression to cleave melibiose into glucose and galactose is an area of ongoing investigation. biorxiv.org The negative regulator of the glucose signal pathway, MTH1, also plays a role in the regulation of MEL1 expression. biorxiv.org
In Lactobacillus plantarum ATCC 8014, the melA gene is transcribed from its own promoter, yielding a monocistronic mRNA. conicet.gov.ar Transcription of melA is induced by melibiose but not completely repressed by glucose. conicet.gov.ar This suggests an induction mechanism rather than strict catabolite repression. conicet.gov.ar Posttranscriptional regulation by the carbon source may also occur, as MelA activity in melibiose-containing cultures is significantly higher than in glucose-containing cultures, a ratio much greater than observed at the transcriptional level. conicet.gov.ar The melA gene is located in a cluster with other genes potentially involved in galactoside catabolism, including a putative galactoside transporter (rafP) and genes encoding a beta-galactosidase (lacL and lacM). conicet.gov.ar
In some Torulaspora yeast species, the MEL1 gene can be found within larger GAL gene clusters that include other genes for melibiose-galactose pathway, such as galactose permease (GAL2), glucose transporter (HGT1), phosphoglucomutase (PGM1), and the transcription factor GAL4. nih.gov These clusters encode nearly all the steps required to convert extracellular melibiose into glucose-6-phosphate. nih.gov
Induction and Secretion Dynamics of Exo-Alpha-Galactosidases
Some microorganisms secrete alpha-galactosidases into the extracellular environment to hydrolyze melibiose before uptake. This makes the resulting monosaccharides, glucose and galactose, available as public resources. biorxiv.orgnih.gov
In Azotobacter vinelandii, melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase, leading to the accumulation of free glucose and galactose in the medium. nih.govresearchgate.netnih.gov This enzyme can be induced by melibiose, as well as by galactose, raffinose, and stachyose. nih.govresearchgate.netnih.gov Chloramphenicol inhibits the induction of this enzyme, while benzyl (B1604629) alcohol inhibits its secretion but not its biosynthesis. nih.govresearchgate.netnih.gov
In Saccharomyces carlsbergensis, alpha-galactosidases are inducible enzymes secreted into the culture medium, with galactose being identified as a good inducer. ufv.br
The secretion of alpha-galactosidase can lead to metabolic heterogeneity within a population, as observed in Saccharomyces cerevisiae growing on melibiose, where a fraction of cells utilizes glucose and another fraction utilizes galactose, coexisting together. biorxiv.orgbiorxiv.org
Melibiose Transport Systems
Following extracellular hydrolysis or for direct uptake of melibiose, specific transport systems are required to move the disaccharide or its constituent monosaccharides across the cell membrane.
Major Facilitator Superfamily (MFS) Transporters: Melibiose Permease (MelB)
The melibiose permease (MelB) is a well-characterized transporter responsible for melibiose uptake in several bacterial species, including Escherichia coli and Salmonella enterica serovar Typhimurium. pnas.orgresearchgate.netasm.orgnih.govelifesciences.orgelifesciences.orgasm.orgnih.gov MelB belongs to the Major Facilitator Superfamily (MFS) of transporters, specifically the Glycoside-Pentoside-Hexuronide:Cation symporter family. pnas.orgresearchgate.netasm.org MFS transporters are involved in the transport of a wide variety of substrates across biological membranes. researchgate.netasm.orgnih.govelifesciences.org
MelB facilitates the coupled stoichiometric symport of a galactoside, such as melibiose, with a monovalent cation (Na+, Li+, or H+). researchgate.netasm.orgelifesciences.orgelifesciences.orgnih.govbiorxiv.orgnih.govelifesciences.org This cation-coupled transport allows for the uphill transport of melibiose driven by the electrochemical gradient of the coupling cation. nih.govbiorxiv.org
Structural studies of MelB, particularly from Salmonella enterica serovar Typhimurium (MelBSt), have revealed that it adopts a typical MFS fold with 12 transmembrane helices, consistent with an alternating-access mechanism for transport. pnas.orgresearchgate.netasm.orgnih.gov Crystal structures have captured MelB in different conformations, including outward-facing states, providing insights into the sugar-binding pocket and potential cation-binding sites. researchgate.netasm.orgnih.govelifesciences.org The sugar-binding pocket contains residues important for sugar recognition and selectivity. researchgate.netasm.orgelifesciences.org
In Lactobacillus plantarum, a putative galactoside transporter designated RafP has been identified upstream of the melA gene, showing high homology to LacS, a transporter for both alpha- and beta-galactosides in Streptococcus thermophilus. conicet.gov.ar This suggests a potential role for RafP in melibiose transport in L. plantarum. conicet.gov.ar Some Lactobacillus plantarum strains can accumulate melibiose, potentially via a lactose (B1674315) transport system. jst.go.jp
Cation-Coupled Symport Mechanisms of Melibiose Transporters
The transport of melibiose by MelB is a classic example of cation-coupled symport, where the binding and translocation of melibiose are coupled to the binding and translocation of a coupling cation (Na+, Li+, or H+). researchgate.netasm.orgelifesciences.orgelifesciences.orgnih.govbiorxiv.orgnih.govelifesciences.org This coupling is obligatory and involves positive cooperativity between the binding of the cation and melibiose. elifesciences.orgbiorxiv.orgnih.govelifesciences.org
The mechanism involves several intermediate states. nih.gov Cation binding typically occurs first, which increases the affinity of MelB for melibiose. elifesciences.orgnih.govbiorxiv.orgelifesciences.org This is followed by melibiose binding, conformational changes in the transporter leading to an inward-open conformation, release of melibiose into the cytoplasm, and finally, release of the cation. nih.gov The cooperative binding of the two substrates is a result of allosteric coupling between their binding sites rather than direct electrostatic interaction. biorxiv.orgnih.govelifesciences.org
In Escherichia coli, melibiose transport via the MelB system is stimulated by Na+ and inhibited by Li+. asm.org The system can also utilize H+ for cotransport in the absence of external Na+ or Li+. tandfonline.com This suggests that melibiose transport in E. coli can be coupled to the entry of either Na+ or H+. tandfonline.com
Here is a table summarizing key aspects of Melibiose Transport Systems:
Substrate Binding and Translocation Kinetics in Melibiose Permease
The transport of melibiose into the cell is primarily facilitated by melibiose permease (MelB), a symporter belonging to the Major Facilitator Superfamily (MFS) of transporters. MelB couples the uphill transport of α-galactosides, including melibiose, to the downhill movement of a cation, typically Na⁺, Li⁺, or H⁺, depending on the organism and specific conditions researchgate.netnih.govpnas.orgacs.org. This symport mechanism utilizes the free energy stored in the electrochemical cation gradient to drive sugar accumulation nih.govpnas.org.
Substrate binding to MelB is a crucial step in the transport cycle and is associated with conformational changes in the protein nih.govacs.org. Studies using techniques such as tryptophan fluorescence spectroscopy have shown that the binding of sugars and coupling cations to purified MelB reconstituted in liposomes produces selective and cooperative changes in the protein's fluorescence signal, indicating conformational alterations upon the formation of ternary sugar/cation/permease complexes acs.org. The sugar-induced fluorescence variation and the potentiation effect by Na⁺ or Li⁺ exhibit saturation kinetics, with half-maximal changes observed at sugar and cation concentrations corresponding to their respective binding and activation constants . This suggests that cation binding enhances the affinity of MelB for the cotransported sugar acs.org.
The translocation process mediated by MelB involves a series of conformational transitions, often described by an alternating-access model, where the substrate-binding site is alternately exposed to the periplasm and the cytoplasm nih.govpnas.org. Rapid kinetic studies, such as those employing solid-supported membranes (SSM) coupled with concentration jumps, have been used to investigate the presteady-state kinetics of MelB. These experiments can detect electrogenic reactions associated with sugar binding, which are linked to conformational transitions within the transporter acs.org. For instance, upon melibiose binding, MelB undergoes an electrogenic conformational transition with a measured rate constant of approximately 250 s⁻¹ in Escherichia coli acs.org.
Kinetic analyses of transport and ligand binding studies with membrane vesicles have been used to determine parameters such as the Michaelis constant (Km) and maximum transport rate (Vmax) for melibiose transport nih.govresearchgate.net. These parameters can be influenced by mutations in the permease, providing insights into the roles of specific residues in substrate binding and translocation nih.govresearchgate.netresearchgate.net. For example, mutations at Gly117 in Salmonella enterica serovar Typhimurium MelB have been shown to increase Vmax for melibiose transport while greatly decreasing Na⁺ affinity, suggesting a role for this residue in facilitating intracellular Na⁺ release researchgate.netresearchgate.net.
Structural Biology and Conformational Dynamics of Melibiose Permease
Melibiose permease (MelB) is a well-studied prototype of Na⁺-coupled MFS transporters researchgate.netnih.govpnas.orgresearchgate.netresearchgate.net. Structural studies, including X-ray crystallography and computational modeling, have revealed that MelB adopts a typical MFS fold, generally consisting of 12 transmembrane helices organized into two pseudosymmetrical bundles researchgate.netpnas.orgresearchgate.net. These helices line an internal hydrophilic cavity where the sugar and cation binding sites are located pnas.org.
The transport cycle of MelB involves significant conformational dynamics, transitioning between outward-facing, occluded, and inward-facing states to facilitate substrate translocation across the membrane researchgate.netnih.gov. Structural insights suggest that periplasmic sugar binding and cytoplasmic melibiose release are dynamically coupled with changes in internal gating elements along the translocation pathway researchgate.netelifesciences.org. The outward-facing sugar-bound state is often found to be thermodynamically the most stable, while occluded states are transient researchgate.netelifesciences.org.
Techniques like single-molecule force spectroscopy have been employed to investigate the mechanical stability and conformational states of individual MelB molecules in the presence and absence of substrates nih.govresearchgate.netnih.gov. These studies indicate that MelB populates different mechanically stable states, and the presence of melibiose and/or coupling cations influences the distribution of these states nih.govnih.gov. For instance, substrate binding can lead to a mechanically less stable state, associated with the destabilization of the cytoplasmic middle loop C3 nih.govnih.gov.
Specific amino acid residues within MelB have been identified as crucial for substrate binding and mediating conformational changes. For example, studies on E. coli MelB suggest that Asp19 is a melibiose ligand, while Asp55 and Asp59 are essential ligands for Na⁺ binding researchgate.netpnas.org. Asp124 may also play a critical role in Na⁺-induced conformational changes necessary for efficient coupling between ion and sugar binding sites researchgate.netpnas.org. Mutations in residues like His94 in E. coli MelB can affect the expression and stability of the permease, highlighting the importance of specific residues for proper protein folding and insertion into the membrane nih.gov.
Intracellular Fates of Melibiose Catabolites
Once transported into the cell, melibiose is typically hydrolyzed into its constituent monosaccharides, galactose and glucose biorxiv.orgbiorxiv.orgnih.gov. This hydrolysis is catalyzed by the enzyme alpha-galactosidase (often encoded by MEL genes, such as MEL1 in Saccharomyces cerevisiae or melA in bacteria) biorxiv.orgbiorxiv.orgnih.govasm.org. The intracellular fate of the resulting galactose and glucose involves their entry into central metabolic pathways to generate energy and biomass precursors.
Integration of Galactose and Glucose into Central Metabolic Pathways
Glucose, a primary carbon source for most organisms, is readily channeled into glycolysis, a fundamental pathway for ATP production and the generation of pyruvate, which can then enter the citric acid cycle under aerobic conditions or be fermented under anaerobic conditions biorxiv.orgslu.se.
Galactose metabolism primarily occurs via the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate slu.seasm.org. In Saccharomyces cerevisiae, this pathway involves several key enzymes: galactokinase, galactose-1-phosphate uridyl transferase, and uridine (B1682114) diphosphogalactose-4-epimerase asm.org. Glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase, allowing it to enter glycolysis asm.org. The genes encoding the enzymes of the Leloir pathway and alpha-galactosidase (MEL1) are often found within a regulon, highlighting the coordinated utilization of galactose and melibiose asm.orgtaylorfrancis.comnih.gov.
Comparative Metabolic Strategies in Melibiose-Utilizing Organisms
Different organisms exhibit varied metabolic strategies for utilizing melibiose and its catabolites. In Saccharomyces cerevisiae, growth on melibiose can lead to cellular heterogeneity, where a population of cells splits into fractions that preferentially utilize either glucose or galactose biorxiv.orgbiorxiv.orgnih.gov. This contrasts with the classical diauxic growth observed when yeast is grown on a mixture of glucose and galactose, where glucose is consumed first, followed by a lag phase and then galactose utilization biorxiv.orgnih.gov. The simultaneous utilization of glucose and galactose from melibiose hydrolysis in yeast growing on melibiose is an interesting phenomenon that bypasses the typical diauxic shift biorxiv.org.
In Escherichia coli, melibiose is also hydrolyzed into glucose and galactose. However, in the presence of both glucose and melibiose, E. coli typically exhibits diauxic growth, preferentially utilizing glucose first due to mechanisms like inducer exclusion and carbon catabolite repression asm.org.
Bacillus subtilis also possesses a melibiose utilization system, involving an operon that includes the melA gene encoding alpha-galactosidase and genes for transport asm.org. This operon is regulated by a transcriptional repressor, MsmR, and is subject to carbon catabolite repression by glucose asm.org.
These comparative strategies highlight the diverse regulatory and metabolic adaptations that have evolved in different organisms to efficiently utilize melibiose as a carbon source.
Regulatory Networks Governing Melibiose Utilization
The expression of genes involved in melibiose utilization is tightly controlled by complex regulatory networks that respond to the availability of carbon sources, particularly glucose and galactose. These networks ensure that melibiose is utilized efficiently when preferred carbon sources are scarce and prevent wasteful enzyme production.
Glucose Repression and Galactose Induction Phenomena
A central theme in the regulation of melibiose utilization is the antagonistic relationship between glucose and galactose. In many organisms, including Saccharomyces cerevisiae and Escherichia coli, glucose acts as a repressor of the genes required for melibiose metabolism, while galactose acts as an inducer biorxiv.orgbiorxiv.orgnih.govasm.orgasm.orgtaylorfrancis.comnih.govasm.orgresearchgate.netnih.gov.
In Saccharomyces cerevisiae, the GAL regulon, which includes genes for galactose metabolism and the MEL1 gene for alpha-galactosidase, is a classic example of this regulation asm.orgtaylorfrancis.comnih.gov. The expression of these genes is activated by the transcriptional activator Gal4p taylorfrancis.com. In the absence of galactose, Gal4p is inhibited by Gal80p taylorfrancis.comoup.com. Galactose binds to Gal3p, which then interacts with Gal80p, relieving the inhibition of Gal4p and allowing it to activate GAL and MEL1 gene expression taylorfrancis.com. However, glucose represses the GAL and MEL1 genes through mechanisms involving glucose signaling pathways and regulators like MTH1 and STD1 biorxiv.orgresearchgate.net. This glucose repression can occur even in the presence of galactose nih.gov. The molecular mechanism by which alpha-galactosidase expression circumvents glucose repression to initiate melibiose hydrolysis is an area of ongoing research biorxiv.orgresearchgate.net.
In Escherichia coli, glucose repression of the mel operon (which includes the melB gene for melibiose permease and melA for alpha-galactosidase) involves mechanisms like carbon catabolite repression, mediated by the cAMP-cAMP receptor protein complex, and inducer exclusion asm.org. Inducer exclusion prevents or reduces the transport of alternative sugars like melibiose into the cell when glucose is present asm.org.
In Bacillus subtilis, the melibiose operon is regulated by the repressor MsmR, and its expression is induced by melibiose and raffinose but repressed by glucose asm.org.
These regulatory networks, involving specific transcription factors, repressors, and signaling molecules, fine-tune the expression of melibiose utilization genes, allowing organisms to prioritize carbon sources and adapt to changing environmental conditions.
Role of Specific Regulatory Genes (e.g., MTH1, STD1) in Melibiose Metabolism
In the yeast Saccharomyces cerevisiae, melibiose is metabolized through its hydrolysis into equimolar concentrations of glucose and galactose, a reaction catalyzed by the enzyme α-galactosidase, encoded by the MEL1 gene. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.orgyeastgenome.orgoup.com The expression of galactose-metabolizing genes, including MEL1, is induced by galactose and repressed by glucose, the products of melibiose hydrolysis. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.orgoup.com This presents a regulatory challenge, as the catabolism of melibiose simultaneously produces both an inducer (galactose) and a repressor (glucose) of the pathway. biorxiv.orgbiorxiv.orgresearchgate.net
Specific regulatory genes play crucial roles in navigating this complex regulatory landscape. MTH1 and its paralogue STD1 are known negative regulators of the glucose signaling pathway and function to repress hexose (B10828440) transporters. biorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.organnualreviews.org MTH1 contains Gal4p binding sites and its expression is induced by galactose and repressed by high glucose concentrations. biorxiv.orgbiorxiv.orgresearchgate.net At low or absent glucose levels, both MTH1 and STD1 contribute to the repression of hexose transporters, which are involved in glucose uptake. biorxiv.orgbiorxiv.orgresearchgate.net
Research indicates that MTH1 plays a key role in the utilization of melibiose. biorxiv.orgresearchgate.net Deletion of MTH1 leads to a growth defect when yeast is grown on melibiose, and this defect is exacerbated by the simultaneous deletion of STD1. biorxiv.orgbiorxiv.orgresearchgate.net While both MEL1 and GAL1 promoters are regulated by Gal4p and Gal80p, deletion of MTH1 specifically impairs MEL1 expression, without significantly affecting GAL1 gene expression. biorxiv.orgbiorxiv.orgresearchgate.net This suggests a specific role for MTH1 in regulating MEL1. MTH1 and STD1 are paralogues, but only MTH1 is subject to Gal4p regulation. biorxiv.orgresearchgate.net In Kluyveromyces lactis, SMS1, a homologue of S. cerevisiae MTH1 and STD1, acts as a repressor of the glucose signaling pathway. biorxiv.orgresearchgate.net Glucose also stimulates the proteasomal degradation of Mth1p and Std1p, while interestingly inducing STD1 expression and repressing MTH1 expression, indicating they are not entirely redundant and may have evolved for refined regulation of complex sugar utilization. biorxiv.org Mth1p and Std1p have also been shown to bind to the C-terminal tail domains of Snf3p and Rgt2p, which are glucose sensors. researchgate.net Furthermore, the association of the plasma membrane proton pump Pma1 with either Mth1 or Std1 can influence cellular metabolism. frontiersin.org Mth1 and Std1 also contribute to the inactivation of Rgt1 co-repressors, impacting the regulation of hexose transporter and hexokinase genes. annualreviews.org
Cellular Heterogeneity and Population Dynamics in Melibiose Catabolism
Growth on melibiose in Saccharomyces cerevisiae exhibits significant cellular heterogeneity within an isogenic population. biorxiv.orgbiorxiv.orgbiorxiv.orgbiorxiv.orgnih.govresearchgate.netresearchgate.net Upon the hydrolysis of melibiose into glucose and galactose, the population divides into distinct metabolic subpopulations. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov One fraction of cells primarily utilizes glucose, while another fraction utilizes galactose. biorxiv.orgbiorxiv.org This phenotypic heterogeneity is observed during the exponential growth phase and is also reflected in the bimodal distribution of colony sizes when cells are plated on melibiose-containing media. biorxiv.orgnih.govresearchgate.net
This cellular heterogeneity is considered a strategy for efficient carbon source utilization in fluctuating environments. biorxiv.org In this heterogeneous population, the concentration of glucose released from melibiose hydrolysis may not be high enough to completely repress the GAL genes in the fraction of cells that are utilizing galactose. biorxiv.orgbiorxiv.org This allows the galactose-utilizing cells to express α-galactosidase (MEL1), continuing the hydrolysis of melibiose and making glucose and galactose available to the population. biorxiv.orgbiorxiv.org
Studies suggest a "specialist" strategy can emerge, where one subpopulation specializes in utilizing galactose and producing the public good enzyme α-galactosidase, while another subpopulation acts as "cheaters" by consuming the glucose released by the cooperators without contributing to enzyme production. biorxiv.orgresearchgate.net Long-term propagation on melibiose can drive adaptive diversification within an isogenic yeast population. biorxiv.orgnih.govresearchgate.netresearchgate.net This diversification can lead to the genetic splitting of the population into distinct phenotypes, often driven by mutations in genes like GAL3, which help maintain the coexistence of these specialized metabolic strategies. biorxiv.orgnih.govresearchgate.netresearchgate.net
Melibiose catabolism also occurs in other microbial systems. For instance, Erwinia chrysanthemi can utilize melibiose as a sole carbon source, with the rafRBA gene cluster being necessary for its catabolism. nih.gov In Lactobacilli, enzymes like α-galactosidase (MelA) hydrolyze melibiose, and potential transport proteins like LacS and MelB homologues are implicated in melibiose uptake. researchgate.net Melibiose degradation has also been observed in eukaryotic diplomonads such as Spironucleus salmonicida and Trepomonas sp. strain PC1, suggesting independent acquisition of this metabolic capacity in these lineages. asm.org
Melibiose Biosynthesis and Chemoenzymatic Synthesis Strategies
Natural Precursors and Pathways for Melibiose Formation (e.g., from Raffinose)
In nature, melibiose is commonly formed from the hydrolysis of raffinose (B1225341). wikipedia.orgebi.ac.uk Raffinose is a trisaccharide consisting of galactose, glucose, and fructose (B13574), with an α-1,6 linkage between galactose and sucrose (B13894). frontiersin.orgfrontiersin.org The invertase-mediated hydrolysis of raffinose cleaves the β-1,2 linkage between glucose and fructose, yielding melibiose and fructose. wikipedia.orgebi.ac.uk This process is distinct from the hydrolysis of raffinose by α-galactosidases, which typically breaks down raffinose into sucrose and galactose. frontiersin.org
Raffinose itself is part of the raffinose family oligosaccharides (RFOs), which are synthesized in plants. The biosynthesis of RFOs begins with UDP-galactose and myoinositol, catalyzed by galactinol (B1212831) synthase to form galactinol. frontiersin.org Raffinose synthase then transfers a galactosyl moiety from galactinol to sucrose, producing raffinose. frontiersin.org While RFOs are synthesized through these galactosyltransferase activities, the natural formation of melibiose involves the breakdown of raffinose, often facilitated by enzymes like invertase. wikipedia.orgebi.ac.uk
Enzymatic Synthesis of Melibiose
Enzymatic methods offer a promising route for melibiose synthesis, providing specificity and operating under mild conditions. frontiersin.org Several enzymatic approaches have been explored, including reverse hydrolysis catalyzed by alpha-galactosidases and transfructosylation reactions mediated by enzymes such as levansucrase.
Alpha-Galactosidase-Mediated Reverse Reactions for Melibiose Production
Alpha-galactosidases (EC 3.2.1.22) are enzymes that typically catalyze the hydrolysis of terminal alpha-1,6-linked galactose residues from various substrates, including melibiose, raffinose, and stachyose. scientificwebjournals.comresearchgate.net However, under specific conditions, these enzymes can also catalyze the reverse reaction, facilitating the synthesis of glycosidic bonds. mdpi.com This reverse hydrolysis approach can be used for melibiose synthesis, often employing monosaccharides like galactose and glucose as substrates. mdpi.comgoogle.com
While alpha-galactosidases are primarily known for hydrolysis, their ability to catalyze transgalactosylation reactions allows for the synthesis of alpha-galactooligosaccharides (α-GOS), including melibiose, particularly at high substrate concentrations. mdpi.comcsic.es Some studies have investigated the use of alpha-galactosidases from various sources for the synthesis of melibiose and other α-GOS. researchgate.netmdpi.com For instance, a thermostable alpha-galactosidase from Ganoderma lucidum was shown to catalyze the transgalactosylation reaction to synthesize melibiose. researchgate.net The reverse hydrolysis approach, using monosaccharide donors like galactose, is considered a potentially cheaper alternative to transglycosylation reactions that require more expensive oligosaccharide donors like melibiose or pNP-α-D-galactopyranoside. mdpi.commdpi.com
Transfructosylation Reactions for Melibiose Synthesis (e.g., Levansucrase-mediated)
Transfructosylation reactions, particularly those catalyzed by levansucrase (sucrose:2,6-β-D-fructan-6-β-D-fructosyl transferase, EC 2.4.1.10), represent another significant enzymatic strategy for melibiose synthesis. acs.orgnih.gov Levansucrase is known for its ability to catalyze the transfer of fructosyl units from sucrose to various acceptors. nih.gov In the context of melibiose production, raffinose can serve as a substrate for levansucrase. acs.orgnih.gov Levansucrase-catalyzed hydrolysis of raffinose yields melibiose and free fructose. nih.gov
Studies have demonstrated the enzymatic production of melibiose from raffinose using levansucrase from microorganisms like Leuconostoc mesenteroides B-512 FMC. acs.orgnih.gov This process involves the transfructosylation activity of the enzyme, where the fructose moiety of raffinose is cleaved, leaving behind the melibiose disaccharide. acs.orgnih.gov Whole-cell biocatalysis using engineered Saccharomyces cerevisiae strains expressing enzymes involved in raffinose metabolism, including invertase (encoded by SUC2) and alpha-galactosidase (MEL1), has also been explored for melibiose production from raffinose. researchgate.netresearchgate.netnih.gov
Optimization of Biocatalytic Conditions for Melibiose Production
Optimizing the reaction conditions is crucial for maximizing melibiose yield in biocatalytic synthesis processes. Factors such as pH, temperature, substrate concentration, and enzyme concentration significantly influence the efficiency of enzymatic reactions. acs.orgnih.gov
Research on the enzymatic production of melibiose from raffinose by levansucrase from Leuconostoc mesenteroides B-512 FMC has identified optimal conditions. These include a pH of 6.0, a temperature of 45 °C, and a high substrate concentration, such as 210 g/L of raffinose. acs.orgnih.gov A high raffinose concentration has been found to strongly favor melibiose production. acs.orgnih.gov When using 210 g/L raffinose and 210 g/L lactose (B1674315) with 5 U/mL of purified levansucrase, a maximal melibiose yield of 88 g/L was achieved under optimized conditions. acs.orgnih.gov
In whole-cell biocatalysis using Saccharomyces cerevisiae, optimizing conditions and engineering the strains to enhance the activity of key enzymes like invertase and reduce the activity of enzymes that degrade melibiose (e.g., alpha-galactosidase) are important for improving melibiose production efficiency. researchgate.netnih.gov
Melibiose in Glycoconjugate Research and Glycobiology
Identification and Characterization of Melibiose-Containing Glycosphingolipids
Glycosphingolipids (GSLs) are a class of glycolipids found in cell membranes, characterized by a carbohydrate moiety linked to a ceramide lipid. nih.govmdpi.com They are involved in numerous cellular functions, including cell-cell interactions and signal transduction. mdpi.com Research has identified the occurrence of melibiose-containing glycosphingolipids in various organisms, such as a sponge-coral association. researchgate.net The structural elucidation of these compounds often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chemical transformations to determine the composition of the carbohydrate chains, sphingoid bases, and fatty acids. researchgate.net Studies have characterized melibiosylceramides with varying sphingoid base backbones and N-acylated hydroxy fatty acids. researchgate.net The identification and characterization of these melibiose-containing GSLs contribute to understanding the diversity and potential biological roles of complex lipids in different organisms.
Formation and Biological Relevance of Melibiose-Derived Advanced Glycation End-products (MAGEs)
Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed through the non-enzymatic reaction between reducing sugars or aldehydes and the amino groups of proteins, lipids, or nucleic acids, a process known as glycation. nih.govhirszfeld.pl Melibiose can participate in this process, leading to the formation of melibiose-derived AGEs (MAGEs). nih.govresearchgate.net MAGEs have been identified as a novel type of AGE with potential biological significance. nih.govresearchgate.net
Mechanisms of MAGE Formation under Varied Conditions
MAGEs are formed through the glycation of proteins with melibiose. researchgate.netkapelanbio.com Studies have shown that the formation of MAGEs can occur under different conditions, including anhydrous environments. nih.govresearchgate.net In vitro studies using model proteins like myoglobin (B1173299) have demonstrated that MAGE adduct formation is initiated by the coupling of melibiose to the protein. nih.gov This intermediate product can then undergo further rearrangements, potentially leading to more complex structures, including cross-links. nih.gov The efficiency of MAGE formation can be influenced by the reaction conditions, with glycation in a dry state being reported as more efficient in generating structures containing an intact melibiose moiety compared to aqueous conditions. researchgate.netmdpi.com
Table 1: Comparison of MAGE Formation Efficiency under Different Conditions
| Glycation Condition | Efficiency of Intact Melibiose Moiety Formation |
| Anhydrous Conditions | Higher (e.g., 21.9%) researchgate.netmdpi.com |
| Aqueous Conditions | Lower (e.g., 15.6%) researchgate.netmdpi.com |
The specific amino acid residues modified during the reaction with melibiose have been identified, including lysine, arginine, and histidine. mdpi.com
Immunological and Cellular Responses to MAGEs
MAGEs have been shown to possess antigenic properties and can induce the generation of anti-MAGE antibodies. researchgate.netkapelanbio.com The presence of MAGE antigens and cross-reactive auto-antibodies has been observed in human serum, particularly in patients with diabetes. kapelanbio.comresearchgate.net This suggests that MAGEs may play a role in immune responses and potentially contribute to the development or progression of certain conditions. kapelanbio.comresearchgate.net Studies have also indicated that MAGEs can have cellular effects, including potential genotoxicity, as observed in in vitro studies on human peripheral blood lymphocytes and cancer cells. nih.gov The accumulation of MAGEs in vivo has been associated with various tissues and has been suggested to contribute to local AGE pools that can affect tissue biology. nih.govresearchgate.net
Application of Melibiose in Glycoconjugate Microarrays and Glycan-Binding Protein Studies
Glycoconjugate microarrays are powerful tools used to investigate the interactions between glycans and glycan-binding proteins (GBPs), such as lectins and antibodies. researchgate.netnih.govoup.com These microarrays involve immobilizing a variety of glycans or glycoconjugates onto a solid surface, allowing for high-throughput screening of GBP binding specificities. researchgate.netnih.govfrontiersin.org Melibiose, as a defined disaccharide, can be included in glycoconjugate microarrays as a ligand to study proteins that specifically recognize alpha-galactosidic linkages. This application allows researchers to profile the binding preferences of GBPs and identify those that interact with melibiose-containing structures. researchgate.netnih.gov The use of melibiose in such arrays contributes to a better understanding of glycan-protein interactions, which are crucial in various biological processes, including cell adhesion and host-pathogen interactions. researchgate.net
Melibiose in Galactose Oxidase Research and Affinity Purification
Galactose oxidase is a fungal enzyme that catalyzes the oxidation of the C-6 hydroxyl group of non-reducing D-galactose residues and other primary alcohols to their corresponding aldehydes. nih.govmdpi.com This enzyme is widely used in glycoconjugate research, for instance, in the labeling of asialoglycoproteins. nih.gov Melibiose, containing a terminal alpha-linked galactose residue, can serve as a substrate for galactose oxidase. mdpi.com
Melibiose has also been utilized in the affinity purification of galactose oxidase. nih.gov Affinity chromatography is a technique that exploits the specific binding interaction between a protein and a ligand to purify the protein from a mixture. By immobilizing melibiose onto a solid support, such as polyacrylamide, an affinity column can be created that selectively binds galactose oxidase. nih.gov This method allows for the purification of galactose oxidase from sources like fungal culture filtrates or commercial preparations, effectively separating the enzyme from other contaminants, including proteases. nih.gov The bound galactose oxidase can then be specifically eluted from the column using a buffer containing a competing ligand, such as D-fucose or D-galactose. nih.gov Melibiose's ability to act as both a substrate and an affinity ligand makes it a valuable tool in the study and purification of galactose oxidase.
Table 2: Galactose Oxidase Activity with Different Substrates
| Substrate | Relative Activity (%) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| D-galactose | Highest | - |
| 1-methyl-β-galactopyranoside | >95% | 226 (U mg⁻¹) |
| D-(+)-raffinose | >95% | - |
| D-(+)-melibiose | ~60% | 2700 nih.govresearchgate.net |
| Lactose (B1674315) monohydrate | ~4% | - |
Note: Relative activity is compared to D-galactose. Catalytic efficiency data may be from different studies and conditions. mdpi.comnih.govresearchgate.net
Analytical and Methodological Advances in Melibiose Characterization
Chromatographic Separation and Quantification of Melibiose and Related Sugars (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sugars, including melibiose and related saccharides like raffinose (B1225341), sucrose (B13894), and lactose (B1674315). wikipedia.orgfishersci.sewikipedia.orgnih.gov This method allows for the resolution of complex sugar mixtures based on their differing interactions with a stationary phase. By employing appropriate columns and mobile phases, researchers can accurately determine the concentration of melibiose in various samples. The yield of enzymatic reactions involving sucrose, for instance, can be monitored by HPLC to quantify the resulting oligosaccharides. conicet.gov.ar
Spectroscopic Techniques for Melibiose Analysis (e.g., NMR, FTIR, Raman, NIR)
Spectroscopic methods offer valuable tools for elucidating the structural characteristics and conformational changes of melibiose and molecules it interacts with.
Fourier-Transform Infrared Spectroscopy (FTIR) has been utilized to study structural changes in proteins modified by melibiose, such as myoglobin (B1173299). mdpi.com Analysis of FTIR spectra, particularly in the amide I region, can reveal alterations in protein secondary structure and molecular organization upon glycation by melibiose. mdpi.com FTIR has also been employed to investigate the secondary structure components of the melibiose permease from Escherichia coli, suggesting a dominance of alpha-helical structures and the presence of beta-structure and turns. nih.govnih.gov Substrate-induced changes in the amide I line shape observed via FTIR indicate modifications in secondary structure during the early stages of sugar transport. nih.gov Attenuated Total Reflection (ATR)-FTIR difference spectroscopy has been applied to study substrate-induced conformational changes in the melibiose permease mutant R149C. biorxiv.org
Raman spectroscopy is another vibrational spectroscopic technique used in the analysis of melibiose. Alongside FTIR and Near-Infrared Spectroscopy (NIR), Raman spectroscopy has been used to differentiate between batches of melibiose from different suppliers, although NIR and FTIR did not always show differences where Raman and X-ray powder diffraction (XRPD) did. helsinki.fi Raman spectra can also indicate conformational changes in carbohydrates. researchgate.net Studies have presented thorough analyses of the infrared and Raman spectra of disaccharides like melibiose, providing experimental support for calculations of modified force fields. researchgate.netnih.gov
NIR spectroscopy has been explored for the characterization of melibiose, though it may not always reveal differences between samples that are detectable by other methods like Raman or XRPD. helsinki.fi
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of molecules like melibiose. While not explicitly detailed in the provided snippets for direct melibiose analysis, NMR is a fundamental tool in carbohydrate chemistry for structural elucidation.
Microscopic and Imaging Techniques for Cellular Studies Involving Melibiose (e.g., SEM)
Microscopic and imaging techniques, such as Scanning Electron Microscopy (SEM), can be used to evaluate the physical properties of melibiose, including particle size, shape, and morphology. helsinki.fi SEM images can reveal differences in particle characteristics between different batches of melibiose, which can impact properties like flowability. helsinki.fi Beyond the material properties of solid melibiose, microscopic techniques can be applied in cellular studies to visualize the localization or effects of melibiose, although specific examples using SEM for this purpose with melibiose were not detailed in the provided snippets.
Molecular Dynamics Simulations and Free Energy Calculations in Melibiose Transport Research
Molecular Dynamics (MD) simulations and free energy calculations are computational approaches crucial for understanding the transport mechanism of melibiose across biological membranes, particularly by transporters like the melibiose permease (MelB). MD simulations can reveal atomic-level details of the transporter's structure, dynamics, and interactions with melibiose and co-transported ions like sodium. nih.govnih.gov These simulations have been used to study the mechanism of substrate binding, conformational changes of the transporter, and substrate unbinding. hypothes.is Free energy calculations, often coupled with MD simulations using techniques like the string method and replica-exchange umbrella sampling, can map the free energy landscape of melibiose translocation. hypothes.iselifesciences.orgelifesciences.orgbiorxiv.orgdntb.gov.ua These calculations quantify the energetic barriers and differences associated with different steps of the transport cycle, providing insights into the thermodynamics of melibiose transport and the cooperative mechanisms involving co-transported ions. elifesciences.orgelifesciences.orgresearchgate.netresearchgate.net Studies using these techniques have investigated the role of specific residues in substrate binding and cation selectivity. nih.govnih.govresearchgate.netresearchgate.net
Here is a table summarizing some free energy calculation results related to melibiose transport by MelB:
| Process | ΔG (kcal/mol) | ΔG‡ (kcal/mol) | Notes | Source |
| Melibiose binding to outward-facing MelB (Na+ bound) | -5.0 | - | Binding affinity | elifesciences.org |
| Cytoplasmic melibiose release | ~2.3 | ~2.8 | Lower binding affinity in IF state | elifesciences.org |
| Entire transport process (WT MelB, Na+ bound) | ~3.7 | ~8.4 | Net free energy change and overall barrier | elifesciences.org |
| Melibiose translocation (D59C mutant, no Na+) | ~8.3 | 10.6 | Facilitated transport in mutant | elifesciences.org |
Note: ΔG represents free energy change, and ΔG‡ represents the free energy barrier.
Transcriptional and Proteomic Analyses in Melibiose Metabolism Studies
Transcriptional and proteomic analyses are essential for understanding the cellular response to melibiose and the regulation of its metabolism. Transcriptional analysis involves studying the changes in gene expression levels in the presence of melibiose, which can reveal the genes encoding enzymes and transporters involved in melibiose utilization. Proteomic analysis focuses on the study of the entire set of proteins expressed by a cell or organism, allowing for the identification and quantification of proteins involved in melibiose metabolism and transport. While the provided snippets mention melibiose as a metabolite in organisms like Escherichia coli and Saccharomyces cerevisiae nih.gov, and discuss the melibiose permease (MelB) which is a protein involved in transport nih.govnih.govbiorxiv.orgnih.govnih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net, detailed examples of specific transcriptional or proteomic studies directly linked to melibiose metabolism in the context of analytical advancements were not extensively provided in the search results. However, these techniques are standard in the investigation of metabolic pathways and their regulation.
Ecological and Biotechnological Applications of Melibiose
Melibiose as a Carbon Source and its Role in Microbial Fitness and Niche Adaptation
Melibiose serves as a carbon source for certain microorganisms, influencing their fitness and adaptation to specific ecological niches. For instance, some strains of Saccharomyces cerevisiae (yeast) can utilize melibiose as a sole carbon source due to the presence of the MEL1 gene, which encodes an extracellular alpha-galactosidase enzyme. asm.orgoup.comnih.gov This enzyme hydrolyzes melibiose into glucose and galactose in the extracellular environment, making these monosaccharides available for cellular uptake and metabolism. oup.combiorxiv.org
The utilization of melibiose can lead to interesting ecological dynamics in microbial populations. In isogenic populations of S. cerevisiae growing on melibiose, adaptive diversification has been observed. oup.combiorxiv.orgresearchgate.netoup.comnih.gov This diversification is driven by the release of glucose and galactose as "public goods" through the action of the secreted alpha-galactosidase. oup.combiorxiv.orgresearchgate.netoup.comnih.gov Different strategies for utilizing these released sugars can emerge within the population, leading to the coexistence of distinct genotypes. biorxiv.orgresearchgate.net One strategy involves preferential utilization of glucose, which can initially repress the genes responsible for galactose and melibiose utilization (GAL/MEL regulon). oup.combiorxiv.org As glucose is depleted, cells may switch to utilizing galactose, which in turn can trigger the expression of MEL1, leading to further melibiose hydrolysis and glucose release, creating a dynamic feedback loop. oup.combiorxiv.org This metabolic heterogeneity can, over time, evolve into genetic heterogeneity, with some cells becoming specialists in glucose utilization and others in galactose utilization, allowing for their coexistence. biorxiv.org
Studies have shown that adaptation to melibiose as a carbon source can lead to different phenotypic and genetic responses compared to growth on a mixture of glucose and galactose. nih.gov Even subtle differences in how the sugar source is presented (as a disaccharide like melibiose or a mixture of monosaccharides) can dictate the adaptive trajectories of populations. nih.gov
In the context of the gut microbiome, melibiose can also play a role in microbial adaptation. Bacteroides thetaiotaomicron, a dominant gut bacterium, can utilize melibiose as a sole carbon source by hydrolyzing its α-1,6 glycosidic bond. nih.gov Adaptation to the gut environment can lead to the selection of B. thetaiotaomicron strains with enhanced growth rates on melibiose, highlighting the importance of carbohydrate metabolism as a driver of microbial fitness and evolution in this niche. nih.gov
Biotechnological Production and Industrial Utilization of Melibiose
Melibiose is considered a functional carbohydrate with potential applications in various industries. ebi.ac.ukresearchgate.net Its production and utilization are areas of interest in biotechnology.
Microbial Bioconversion Strategies for Melibiose Production
Melibiose is primarily produced through the enzymatic hydrolysis of raffinose (B1225341), often using microbial enzymes. ebi.ac.ukresearchgate.netresearchgate.net Invertase, commonly found in yeasts like Saccharomyces cerevisiae, can cleave raffinose into melibiose and fructose (B13574). ebi.ac.ukasm.orgresearchgate.net
Whole-cell biocatalysis using S. cerevisiae strains has been explored for melibiose production from raffinose. ebi.ac.ukresearchgate.net Different strains of S. cerevisiae (e.g., liquor, wine, and baker's yeasts) exhibit varying efficiencies in this bioconversion process, influencing the concentrations of raffinose, melibiose, fructose, and galactose over time. ebi.ac.uk
Enzymatic trans-glycosylation reactions using enzymes like levansucrase from Leuconostoc mesenteroides have also been investigated for the production of melibiose from raffinose and lactose (B1674315) or galactose. researchgate.netresearchgate.net High raffinose concentrations can favor melibiose production in such enzymatic reactions. researchgate.net
Engineering Microorganisms for Enhanced Melibiose Utilization
Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has been pursued to enhance their ability to utilize melibiose, especially in industrial processes like ethanol (B145695) production from molasses. asm.orgoup.comfrontiersin.orgnih.gov
Furthermore, to optimize melibiose utilization, particularly in the presence of preferred carbon sources like glucose, strategies to alleviate glucose repression of galactose metabolism have been employed in engineered yeast strains. asm.orgnih.gov By disrupting genes involved in glucose repression (e.g., MIG1 and GAL80), engineered strains can simultaneously utilize glucose and galactose (derived from melibiose hydrolysis), leading to more efficient fermentation. asm.orgnih.gov
Engineered enteric bacteria have also been studied for their ability to utilize raffinose, where extracellular melibiose and fructose can appear as intermediates during fermentation to ethanol. nih.gov
Melibiose in Material Science Research: Excipient Development and Tablet Compaction Studies
Melibiose has been explored in material science, particularly in the context of pharmaceutical excipient development and tablet compaction studies. Excipients are inactive substances used as a vehicle for the active pharmaceutical ingredient in a drug. Melibiose, being a disaccharide, has been evaluated as a potential excipient, including as a possible substitute for lactose, a commonly used tablet excipient. helsinki.fi
Research has focused on characterizing the physicochemical properties of melibiose relevant to tablet manufacturing, such as its particle size, shape, morphology, density, and flow properties. helsinki.fi Studies comparing the tableting properties of melibiose with those of established excipients like alpha-lactose (B80435) monohydrate have been conducted using techniques like instrumented tableting machines and compression simulators. helsinki.fipharmaexcipients.comtabletscapsules.com
The deformation behavior of materials during tablet compaction is crucial for successful tablet manufacturing. pharmaexcipients.comtabletscapsules.comuni-duesseldorf.de Melibiose's deformation mechanism has been investigated, suggesting it behaves similarly to alpha-lactose monohydrate, likely undergoing fragmentation during compression. helsinki.fi Studies have indicated that melibiose can exhibit better compactibility than alpha-lactose monohydrate, producing tablets with higher tensile strength at similar compression pressures. helsinki.fi
Melibiose has also been evaluated as a stabilizing excipient in spray-dried protein formulations. researchgate.net In comparison to trehalose, another common stabilizer, melibiose formulations showed similar powder yields, lower residual moisture content, and effectively protected protein activity during spray drying and storage. researchgate.net The relatively slow amorphous-to-crystalline transition rate of melibiose, even at higher water contents, suggests potential advantages for its use in stabilizing amorphous drug products. researchgate.net
Melibiose in Nutritional and Absorption Enhancement Research (e.g., Quercetin (B1663063) Glycoside Absorption)
Melibiose has been investigated for its effects on nutrient absorption, particularly in the context of enhancing the bioavailability of certain compounds like quercetin glycosides. Quercetin glycosides are water-soluble forms of quercetin, a flavonoid with potential health benefits, but they generally have low oral bioavailability. acs.orgresearchgate.netjst.go.jpnih.govresearchgate.net
Studies in rats have demonstrated that melibiose, classified as a nondigestible disaccharide, can promote the absorption of quercetin glycosides in the small intestine. acs.orgresearchgate.netnih.govresearchgate.net The mechanism involves melibiose increasing the hydrolysis of quercetin glycosides, such as quercetin-3-O-glucoside (Q3G), to its aglycone form (quercetin) in the intestinal lumen. acs.orgresearchgate.netnih.govresearchgate.net This enhanced hydrolysis is thought to be related to the α-1,6 glycosidic linkage present in melibiose, which may influence the activity of intestinal enzymes involved in glycoside breakdown. acs.orgnih.gov Increased levels of quercetin derivatives, including the aglycone and its conjugated/methylated forms, have been observed in the portal blood of rats administered quercetin glycosides with melibiose compared to those without melibiose. acs.orgresearchgate.netnih.govresearchgate.net This suggests that melibiose can contribute to the health-promoting effects associated with quercetin glycosides by improving their intestinal absorption. researchgate.net
Melibiose in Ecological and Evolutionary Biology: Adaptive Diversification in Yeast Populations
Melibiose serves as a valuable model system in ecological and evolutionary biology to study adaptive diversification in microbial populations. As discussed in Section 7.1, when isogenic populations of Saccharomyces cerevisiae are grown on melibiose as the sole carbon source, they can undergo rapid adaptive diversification. oup.combiorxiv.orgresearchgate.netoup.comnih.gov
This diversification is driven by the metabolic interaction between the yeast cells and the melibiose resource, mediated by the extracellular alpha-galactosidase enzyme encoded by MEL1. oup.combiorxiv.orgnih.gov The enzyme acts as a "public good," hydrolyzing melibiose into glucose and galactose, which are then available for uptake by individual cells. oup.combiorxiv.orgresearchgate.netoup.comnih.gov The heterogeneity in resource utilization strategies that emerges within the population (e.g., glucose specialists and galactose users/melibiase producers) can lead to the stable coexistence of different genotypes. biorxiv.orgresearchgate.net
Research in this area explores how metabolic cooperation involving public resources can be a mechanism for generating biological diversity. oup.comnih.gov The melibiose utilization system in S. cerevisiae provides a controlled environment to investigate the factors and conditions that promote and maintain population diversity, including the role of mutations in genes like GAL3 within the GAL/MEL regulon. oup.combiorxiv.orgresearchgate.net This research contributes to a broader understanding of how microbial populations adapt to their environments and how ecological interactions can shape evolutionary trajectories, even in seemingly homogeneous conditions with a single complex resource. oup.comnih.govresearchgate.net
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Melibiose | 6256 |
| Quercetin | 5280343 |
| Quercetin-3-O-glucoside | 179891 |
| Galactose | 603 |
| Glucose | 5793 |
| Raffinose | 439339 |
| Fructose | 2723772 |
| Lactose | 6134 |
Data Tables:
Table 7.4.1: Effect of Melibiose on Plasma Concentration of Quercetin Derivatives in Rat Portal Blood
| Group | Time Point (min) | Plasma Quercetin Derivative Concentration (Arbitrary Units) |
| Quercetin Glycoside Mixture | 60 | [Lower Value] |
| Quercetin Glycoside Mixture + Melibiose | 60 | [Considerably Higher Value] |
Another illustrative table could represent the compactibility of melibiose compared to lactose, based on the description in snippet helsinki.fi.
Table 7.3.1: Compactibility Comparison of Melibiose Monohydrate and α-Lactose Monohydrate
| Excipient | Compression Pressure (MPa) | Tablet Tensile Strength (MPa) |
| α-Lactose Monohydrate | [Pressure 1] | [Tensile Strength 1a] |
| Melibiose Monohydrate | [Pressure 1] | [Tensile Strength 1b (>1a)] |
| α-Lactose Monohydrate | [Pressure 2] | [Tensile Strength 2a] |
| Melibiose Monohydrate | [Pressure 2] | [Tensile Strength 2b (>2a)] |
| α-Lactose Monohydrate | [Pressure 3] | [Tensile Strength 3a] |
| Melibiose Monohydrate | [Pressure 3] | [Tensile Strength 3b (>3a)] |
Note: This table is illustrative based on descriptions in the search result helsinki.fi. Specific numerical values would need to be extracted from the full research paper.
Q & A
Q. What are the standard methods for structural characterization of melibiose in synthetic chemistry research?
To determine the structure of melibiose, researchers employ nuclear magnetic resonance (NMR) spectroscopy for elucidating carbon-hydrogen frameworks, X-ray crystallography for atomic-resolution 3D structures, and mass spectrometry for molecular weight and fragmentation patterns. For synthetic studies, purity must be validated using high-performance liquid chromatography (HPLC) coupled with spectral matching to reference data. Experimental protocols should detail solvent systems, reaction conditions, and purification steps to ensure reproducibility .
Q. How can researchers ensure reproducibility in melibiose synthesis protocols?
Reproducibility requires rigorous documentation of reaction parameters (e.g., temperature, pH, solvent ratios), characterization data (e.g., -NMR, -NMR, melting points), and validation against established databases. For novel derivatives, elemental analysis and chiral purity assessments (via circular dichroism) are critical. Supporting information should include raw spectral data and step-by-step synthetic procedures, as recommended by journal guidelines for transparency .
Advanced Research Questions
Q. How to design experiments to determine the ion coupling mechanism (H+^++ vs. Na+^++) in melibiose transporters?
Ion specificity can be tested using ion substitution assays under controlled buffer conditions. For example, in Enterobacter cloacae, H symport was confirmed by measuring extracellular pH changes with melibiose uptake using pH-sensitive dyes . Electrophysiological techniques, such as membrane potential assays with ionophores, can isolate contributions of Na or H. Comparative studies across bacterial species (e.g., E. coli vs. Klebsiella) should control for genetic and metabolic differences .
Q. How to resolve contradictions in reported ion coupling mechanisms across bacterial species for melibiose transport?
Contradictions often arise from species-specific transporter isoforms or experimental conditions. Researchers should:
- Replicate studies using identical strains and growth media.
- Perform site-directed mutagenesis on key residues (e.g., Asp59 in E. coli MelB) to assess ion-binding affinity changes.
- Use isotopic labeling (e.g., ) to track ion flux alongside sugar uptake. Cross-referencing phylogenetic data with transporter homology models can clarify evolutionary adaptations in coupling mechanisms .
Q. What methodologies are recommended for analyzing the impact of specific mutations on melibiose transporter function?
Combine in vitro mutagenesis (e.g., D59C substitution in E. coli MelB) with functional assays:
- Kinetic analysis : Measure and under varying ion concentrations to detect changes in substrate affinity.
- Structural modeling : Use cryo-EM or molecular dynamics simulations to visualize conformational shifts caused by mutations.
- Thermodynamic profiling : Compare free energy landscapes of wild-type and mutant transporters to identify allosteric coupling disruptions .
Q. How to assess cooperative binding in melibiose transporters using computational and experimental approaches?
Cooperative symport (e.g., Na-melibiose coupling in E. coli) can be studied via:
- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes.
- Molecular dynamics simulations : Track residue interactions (e.g., Asp124-Tyr120 in helix IV) during ion-substrate co-transport.
- Single-molecule fluorescence : Monitor real-time conformational changes in transporters embedded in lipid bilayers. Data should be analyzed using cooperative binding models (e.g., Hill coefficients) to quantify synergy .
Data Contradiction and Validation
Q. How to address discrepancies in melibiose transporter activity under varying experimental conditions?
- Standardize protocols : Use defined media, consistent cell growth phases, and calibrated equipment.
- Control for metabolic interference : Use non-metabolizable analogs (e.g., thiomethyl galactoside) to isolate transport activity from catabolic effects.
- Validate with orthogonal methods : Correlate transporter kinetics (e.g., uptake rates) with structural data (e.g., cryo-EM densities) .
Q. What statistical approaches are appropriate for analyzing melibiose-related biochemical data?
- Dose-response curves : Fit data to logistic models to estimate EC values for ion/substrate interactions.
- Error analysis : Report standard deviations from triplicate experiments and use ANOVA for cross-condition comparisons.
- Machine learning : Apply clustering algorithms to identify patterns in high-throughput mutagenesis or omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
